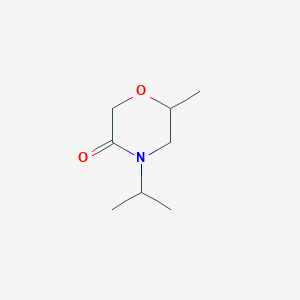
6-Methyl-4-propan-2-ylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-propan-2-ylmorpholin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Applications:
This compound has been investigated for its potential as a pharmaceutical agent. Its morpholine structure is often associated with various biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties, which can be leveraged in developing new antibiotics .
- Analgesic Properties: Morpholine derivatives have been studied for their analgesic effects, potentially aiding in pain management therapies .
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlights the synthesis of morpholine derivatives that exhibit COX-2 inhibitory activity, suggesting that this compound could serve as a scaffold for developing anti-inflammatory drugs .
Organic Synthesis
Reagent in Chemical Reactions:
this compound can function as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:
- Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, facilitating the synthesis of more complex organic compounds.
Data Table: Applications in Organic Synthesis
Agrochemical Applications
Pesticide Development:
The compound's structure is also being explored for its potential use in agrochemicals. Morpholine derivatives have shown promise as effective agents against pests and diseases affecting crops.
Case Study:
Research indicates that specific morpholine compounds can enhance the efficacy of existing pesticides by improving their absorption and retention on plant surfaces, thereby increasing their protective qualities against agricultural pests .
Material Science
Polymer Chemistry:
In material science, this compound can be utilized in the development of polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved mechanical strength and chemical resistance.
Example Application:
Morpholine-based polymers have been studied for their application in coatings and adhesives due to their favorable adhesion properties and resistance to environmental degradation .
Propriétés
Numéro CAS |
121923-44-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
6-methyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(3)11-5-8(9)10/h6-7H,4-5H2,1-3H3 |
Clé InChI |
WWICKIPMDQBQGQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)CO1)C(C)C |
SMILES canonique |
CC1CN(C(=O)CO1)C(C)C |
Synonymes |
3-Morpholinone,6-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















